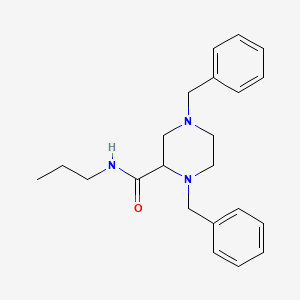
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is a synthetic organic compound with the molecular formula C19H23N3O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- typically involves the reaction of piperazine with benzyl chloride and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with different functional groups replacing the original substituents.
科学的研究の応用
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and infections.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-: A closely related compound with similar structural features but lacking the N-propyl group.
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is unique due to the presence of the N-propyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
646523-38-8 |
|---|---|
分子式 |
C22H29N3O |
分子量 |
351.5 g/mol |
IUPAC名 |
1,4-dibenzyl-N-propylpiperazine-2-carboxamide |
InChI |
InChI=1S/C22H29N3O/c1-2-13-23-22(26)21-18-24(16-19-9-5-3-6-10-19)14-15-25(21)17-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,23,26) |
InChIキー |
WGIYLPGSRWFODA-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


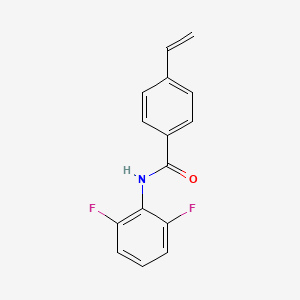
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
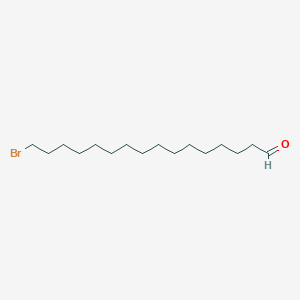
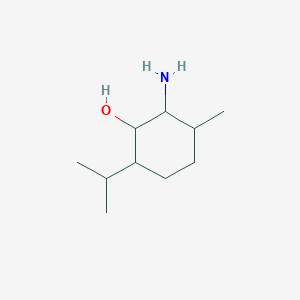
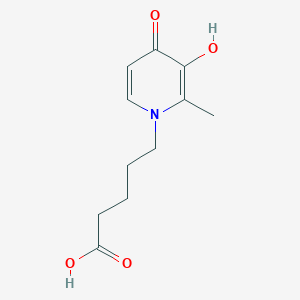
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
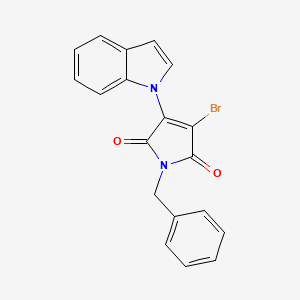
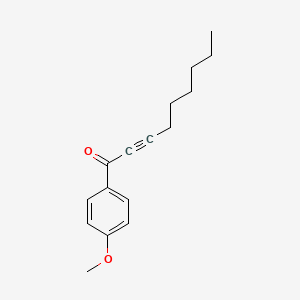
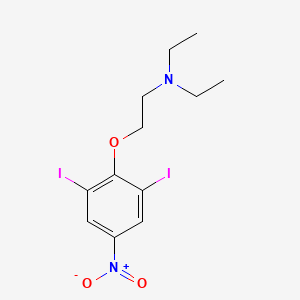
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)

